Ovothiol C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105496-34-2 |
|---|---|
Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)7(9(13)14)4-6-8(15)10-5-12(6)3/h5,7,15H,4H2,1-3H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
ONAWDGXCZMVYMN-ZETCQYMHSA-N |
SMILES |
CN1C=NC(=C1CC(C(=O)O)N(C)C)S |
Isomeric SMILES |
CN1C=NC(=C1C[C@@H](C(=O)O)N(C)C)S |
Canonical SMILES |
CN1C=NC(=C1CC(C(=O)O)N(C)C)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-alpha(N), alpha(N)-dimethyl-4-thiohistidine ovothiol ovothiol C |
Origin of Product |
United States |
Ecological Distribution and Organismal Occurrence of Ovothiol C
Specific Marine Invertebrate Species Exhibiting Ovothiol C Presence
This compound has been specifically identified in certain marine invertebrate species.
Case Studies in Echinodermata (e.g., Strongylocentrotus purpuratus, Sphaerechinus granularis)
Research has specifically identified this compound in the eggs of certain sea urchin species. Notably, Strongylocentrotus purpuratus (purple sea urchin) and Sphaerechinus granularis are reported to contain this compound researchgate.netunina.itroyalsocietypublishing.orgopen.ac.ukresearchgate.net. The presence of ovothiols in sea urchin eggs is thought to play a crucial role in protecting against the oxidative burst that occurs during fertilization and environmental stressors during development nih.govopen.ac.ukroyalsocietypublishing.org.
Comparative Analysis of this compound Abundance Versus Ovothiol A and B Across Taxa
This compound is considered rarer in nature compared to Ovothiol A oup.com. Ovothiol A is the most widespread form and has been found in a variety of invertebrates, including sea urchins, starfish, holothurians, mollusks, and marine worms, as well as in microalgae and proteobacteria unina.itoup.comresearchgate.net. Ovothiol B has been reported in the ovary of the scallop Chlamys hastata and in the diatom Skeletonema marinoi researchgate.netunina.itroyalsocietypublishing.org. This compound, with two methyl groups at the α-amino group, has been isolated from the eggs of the sea urchins Sphaerechinus granularis and Strongylocentrocus purpuratus researchgate.netunina.itopen.ac.uk.
The differing degrees of methylation distinguish the three forms: Ovothiol A is unmethylated at the α-amino group, Ovothiol B is mono-methylated, and this compound is di-methylated at this position researchgate.netunina.itresearchgate.net.
| Ovothiol Form | Methylation at α-amino group | Reported Occurrence Examples |
| Ovothiol A | Unmethylated | Sea urchins, starfish, holothurians, mollusks, marine worms, microalgae, proteobacteria unina.itoup.comresearchgate.net |
| Ovothiol B | Mono-methylated | Chlamys hastata (scallop ovary), Skeletonema marinoi (diatom) researchgate.netunina.itroyalsocietypublishing.org |
| This compound | Di-methylated | Sphaerechinus granularis (sea urchin eggs), Strongylocentrotus purpuratus (sea urchin eggs) researchgate.netunina.itroyalsocietypublishing.orgopen.ac.uk |
Broader Biogeographical Patterns of Ovothiol Biosynthesis Across Marine and Associated Ecosystems
The biosynthesis of ovothiols is not limited to marine invertebrates but extends to a wider range of organisms across different marine and associated ecosystems. The discovery of the key enzymes involved in ovothiol biosynthesis, OvoA and OvoB, has facilitated a more systematic investigation into its distribution nih.govnih.gov.
Presence of Ovothiol Biosynthetic Genes in Prokaryotic Lineages (e.g., Proteobacteria)
Genomic and metagenomic data mining has revealed the presence of ovothiol biosynthetic genes, particularly ovoA and ovoB, in prokaryotic lineages. These genes are predominantly found in aerobic Proteobacteria, including species that engage in symbiotic or parasitic relationships oup.comnih.govnih.govresearchgate.net. The occurrence of these genes in bacteria suggests a significant role for these microorganisms in the broader biogeochemical cycling of ovothiols in marine environments oup.comnih.gov. The distribution of ovothiol biosynthetic genes in Proteobacteria living in diverse pelagic and highly oxygenated environments highlights metabolic adaptations to these conditions oup.comnih.govnih.govresearchgate.net.
Identification in Unicellular Eukaryotic Organisms (e.g., Microalgae, Protists)
Ovothiols and their biosynthetic genes have also been identified in unicellular eukaryotic organisms. This includes various groups of microalgae, such as diatoms, Haptophyta, Chlorophyta, and Cryptophyta, as well as flagellate protists (Euglenozoa, Parabasalia, and Apusozoa) and Amoebozoa royalsocietypublishing.orgoup.comnih.govresearchgate.net. The presence of ovothiols in primary producers like microalgae suggests that these compounds can enter and potentially accumulate within marine food webs nih.gov. Studies have provided evidence of ovothiol biosynthesis in marine diatoms, indicating their contribution to the pool of ovothiols in the ocean unina.itroyalsocietypublishing.orgopen.ac.uknih.gov.
Elucidation of the Molecular Biosynthetic Pathway for Ovothiol C
Enzymology of Ovothiol Formation: Key Enzymes and Reaction Mechanisms
The core of ovothiol biosynthesis lies in the activity of two key enzymes: OvoA and OvoB. OvoA is responsible for the initial oxidative coupling and a later methylation step, while OvoB catalyzes the cleavage of an intermediate. nih.govmdpi.comroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net
5-Histidylcysteine Sulfoxide (B87167) Synthase (OvoA): A Bifunctional Enzyme
OvoA is a remarkable bifunctional enzyme that initiates ovothiol biosynthesis. nih.govmdpi.comroyalsocietypublishing.orgresearchgate.netgenscript.comrsc.orgunina.it It catalyzes the oxidative coupling of L-histidine and L-cysteine, forming a sulfoxide intermediate. nih.govmdpi.comroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net Additionally, in the case of Ovothiol A biosynthesis, OvoA is also involved in the methylation of the imidazole (B134444) ring of 5-thiohistidine, which is generated after the cleavage of the sulfoxide intermediate by OvoB. nih.govmdpi.comroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net While OvoA's role in methylating the α-amino group to form Ovothiol B and C is not explicitly stated in the search results, the primary function of OvoA in the initial C-S bond formation is well-established.
The defining reaction catalyzed by OvoA is the oxidative formation of a carbon-sulfur bond between the C5 position of the imidazole ring of L-histidine and the sulfur atom of L-cysteine. nih.govroyalsocietypublishing.orgebi.ac.ukresearchgate.netresearchgate.net This reaction is considered unprecedented in nature due to the net transfer of sulfur from cysteine to histidine. royalsocietypublishing.orgroyalsocietypublishing.org The product of this initial step is a 5-histidylcysteine sulfoxide conjugate. nih.govroyalsocietypublishing.orgroyalsocietypublishing.orgebi.ac.ukresearchgate.net
OvoA is a non-heme iron enzyme, requiring Fe²⁺ for its activity. researchgate.netgenscript.comrsc.orgresearchgate.netrsc.orgchimia.chresearchgate.netnih.govresearchgate.netgenome.jp It functions as an oxygenase, utilizing molecular oxygen (O₂) as a co-substrate to mediate the oxidative C-S bond formation. researchgate.netgenscript.comrsc.orgrsc.orgchimia.chresearchgate.netresearchgate.netnih.govbepress.com The enzyme incorporates oxygen into the substrate during the reaction. chimia.chresearchgate.net When only cysteine is present, some OvoA enzymes can exhibit thiol oxygenase activity, converting cysteine to cysteine sulfinic acid. researchgate.netgenscript.comrsc.orgrsc.orgbu.edu However, in the presence of both histidine and cysteine, the sulfoxide synthase activity, leading to the oxidative coupling, is favored. researchgate.netgenscript.comrsc.orgrsc.org
Several catalytic mechanisms have been proposed for the oxidative sulfur insertion catalyzed by non-heme iron enzymes like OvoA and the related enzyme EgtB (involved in ergothioneine (B1671048) biosynthesis). unina.itresearchgate.netchimia.chresearchgate.netresearchgate.netnih.gov These mechanisms involve the binding of substrates (histidine and cysteine) and oxygen to the non-heme iron center. researchgate.netresearchgate.netnih.gov The iron center, typically coordinated by histidine residues, plays a crucial role in activating oxygen and facilitating the C-S bond formation. nih.govchimia.chresearchgate.netnih.govresearchgate.netnih.gov Current data for OvoA-catalyzed oxidative sulfur insertion into the C5-H bond of L-histidine are most consistent with a specific proposed mechanism (mechanism 4 in some literature), although the precise intermediates and steps are still under investigation. researchgate.net Some research suggests a thiol-ene type mechanism for OvoA catalysis. ebi.ac.ukresearchgate.netresearchgate.net The reaction is a four-electron oxidation where O₂ is reduced to water. researchgate.netnih.gov
OvoA exhibits specificity for L-histidine and L-cysteine as substrates for the oxidative coupling reaction. nih.govebi.ac.ukresearchgate.netresearchgate.netgenome.jp A key characteristic of OvoA is its regioselectivity, specifically catalyzing the sulfur insertion at the C5 position of the imidazole ring of histidine. nih.govebi.ac.ukresearchgate.netresearchgate.net This distinguishes it from related enzymes like EgtB, which catalyzes sulfurization at the C2 position for ergothioneine biosynthesis. nih.govroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net Research indicates that the substrate binding pocket of OvoA, particularly the site that interacts with the histidine amino group, plays a significant role in determining the orientation of substrates and thus the regioselectivity of the C-S bond formation. nih.gov While OvoA shows a preference for its cognate substrates, some studies suggest it can exhibit a more relaxed substrate binding pocket compared to EgtB and can accept certain analogs. researchgate.netnih.gov
Studies on the subcellular localization of OvoA in diatoms (Phaeodactylum tricornutum) have revealed that the enzyme is localized in the mitochondria. Current time information in Santa Comba Dão, PT.royalsocietypublishing.orgnih.gov This finding suggests that ovothiol biosynthesis, at least in some organisms, occurs within this organelle, potentially linking ovothiol's redox functions to mitochondrial processes and cellular redox homeostasis. royalsocietypublishing.orgnih.gov The prediction of mitochondrial localization for OvoA in diatoms is supported by the presence of a mitochondrial targeting pre-sequence. royalsocietypublishing.org
Here is a summary of key aspects of OvoA:
Substrate Specificity and Regioselectivity
Beta-Lyase (OvoB): Cleavage of the Sulfoxide Intermediate
Following the formation of the sulfoxide intermediate by OvoA, the enzyme OvoB, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent β-lyase, plays a crucial role in the pathway. oup.comnih.govroyalsocietypublishing.org
Formation of 5-Thiohistidine
OvoB catalyzes the cleavage of the sulfoxide intermediate. This reaction removes the cysteinyl moiety that was initially attached to the histidine imidazole ring by OvoA. oup.comnih.govroyalsocietypublishing.org The product of this cleavage reaction is 5-thiohistidine. oup.comnih.gov 5-thiohistidine is the core structure upon which subsequent methylation steps act to produce the different ovothiol forms, including ovothiol C. researchgate.net
Pyridoxal Phosphate (PLP)-Dependent Mechanism
The catalytic activity of OvoB is dependent on the cofactor pyridoxal phosphate (PLP). oup.comnih.govroyalsocietypublishing.orgCurrent time information in Santa Comba Dão, PT. PLP-dependent enzymes are involved in a wide range of reactions involving amino acids, often facilitating cleavage, transamination, or racemization reactions through the formation of Schiff base intermediates with the amino group of the substrate. In the context of OvoB, the PLP cofactor assists in the β-elimination reaction that cleaves the C-S bond in the sulfoxide intermediate, leading to the release of the cysteine moiety and the formation of 5-thiohistidine. oup.comroyalsocietypublishing.org Structural studies, such as the crystal structure of OvoB from Erwinia tasmaniensis, have provided insights into the active site and the likely PLP-dependent mechanism of this enzyme. rcsb.org
Methylation Steps to Yield this compound
The final steps in the biosynthesis of this compound involve methylation of the 5-thiohistidine precursor. This compound is characterized by methylation at the Nπ position of the imidazole ring and di-methylation at the α-amino group. researchgate.netopen.ac.uknih.gov
N-Methylation Catalyzed by OvoA's C-Terminal Domain
The methylation at the Nπ position of the imidazole ring of 5-thiohistidine is catalyzed by the C-terminal domain of the bifunctional enzyme OvoA. oup.comroyalsocietypublishing.org This domain functions as an S-adenosyl methionine (SAM)-dependent methyltransferase. oup.comacs.orgnih.gov SAM serves as the methyl group donor for this reaction, transferring a methyl group to the imidazole ring of 5-thiohistidine to produce Nπ-methyl-5-thiohistidine (ovothiol A). oup.commdpi.com
Research on Subsequent Methyltransferases for Di-methylation
While OvoA is responsible for the Nπ-methylation of the imidazole ring to form ovothiol A, the subsequent methylation steps leading to the formation of ovothiol B (mono-methylated at the α-amino group) and this compound (di-methylated at the α-amino group) are less clearly defined. Research indicates that OvoA can utilize mono- and di-methylated histidine as substrates to produce ovothiol B and C, respectively, although this compound is typically a minor product in these reactions. oup.com However, the specific methyltransferases responsible for the mono- and di-methylation of the α-amino group of ovothiol A to yield ovothiol B and this compound are not yet definitively known. mdpi.comunina.it Ongoing research aims to identify these additional methyltransferases involved in the complete biosynthesis of this compound. unina.it
Genetic and Transcriptional Regulation of Ovothiol Biosynthesis
The genes encoding the enzymes involved in ovothiol biosynthesis, particularly ovoA and ovoB, have been identified and studied in various organisms, including bacteria, microalgae, and marine invertebrates. oup.comnih.govnih.gov The presence and distribution of these genes across different taxa provide insights into the evolutionary history and ecological significance of ovothiol production. oup.comnih.gov
Genomic analyses have revealed that in many bacteria, ovoA and ovoB are encoded by separate genes, often located in close proximity. oup.comnih.gov In some organisms, such as certain hydrozoans, a unique gene fusion event has resulted in a single polypeptide chain that potentially combines the activities of OvoA and OvoB. oup.comnih.gov
Transcriptional regulation of ovothiol biosynthesis genes, particularly ovoA, has been investigated in some organisms. Studies in the sea urchin Paracentrotus lividus have characterized the genomic structure and transcriptional regulation of the ovoA gene, highlighting its importance during fertilization and larval development. unina.it In sea urchin embryos, ovoA transcription begins at the pluteus stage after the consumption of maternal ovoA transcripts, coinciding with larval development and metamorphosis. unina.it Transcriptome mining has also revealed a conserved expression pattern of ovoA during larval development in Cnidaria and its regulation by external stimuli, such as UV exposure. nih.gov Research in diatoms has also demonstrated that ovoA gene expression can be modulated by growth conditions. unina.it These findings suggest that the expression of ovothiol biosynthetic genes is tightly regulated in response to developmental cues and environmental factors.
Analysis of ovoA Gene Expression Patterns
Studies on the expression patterns of the ovoA gene have provided insights into where and when ovothiol biosynthesis occurs in different organisms. In the sea urchin Strongylocentrotus purpuratus, which is known to produce this compound, ovoA transcripts have been detected in significant amounts in the gut, ovary, and coelomocytes, with lower levels found in the testis and unfertilized eggs mdpi.com.
In the sea urchin Paracentrotus lividus, ovoA embryo expression significantly increases at the pluteus stage of development. This upregulation is associated with exposure to environmental stressors such as metals at concentrations mimicking polluted seawater and cyclic toxic algal blooms unina.itresearchgate.netszn.itroyalsocietypublishing.org. In silico analyses of the PlOvoA upstream region in P. lividus have revealed the presence of metal and stress-responsive elements, suggesting a regulatory link between environmental chemical stress and ovothiol production unina.itresearchgate.netszn.it.
Comparative analysis of ovoA expression in different tissues of the mussel Mytilus galloprovincialis showed high expression in gills and hemocytes, while lower transcript levels were observed in the mantle and digestive gland mdpi.com. This suggests tissue-specific roles and production of ovothiols in these organisms.
Data on ovoA transcript expression levels in different tissues of S. purpuratus and P. lividus are presented in the table below:
| Species | Tissue/Stage | ovoA Expression Level (TPM) |
| Strongylocentrotus purpuratus | Gut | Significant amounts |
| Strongylocentrotus purpuratus | Ovary | Significant amounts |
| Strongylocentrotus purpuratus | Coelomocytes | Significant amounts |
| Strongylocentrotus purpuratus | Testis | Lower levels |
| Strongylocentrotus purpuratus | Unfertilized eggs | Lower levels |
| Paracentrotus lividus | Ovary | 0.3 |
| Paracentrotus lividus | Testis | 0.12 |
| Paracentrotus lividus | Pluteus stage (embryo) | Significantly increased |
Note: TPM (Transcripts Per Million) values for S. purpuratus are qualitative descriptions based on the source mdpi.com.
Environmental Modulation of Biosynthetic Gene Activity (e.g., Light-Dependent Regulation)
The activity of ovothiol biosynthetic genes, particularly ovoA, can be modulated by environmental factors. As mentioned earlier, in P. lividus embryos, ovoA expression is upregulated by exposure to metals and toxins present in seawater unina.itresearchgate.netszn.itroyalsocietypublishing.org. This suggests a protective role for ovothiols against environmentally induced oxidative stress during development unina.itresearchgate.netroyalsocietypublishing.org.
Light has also been identified as an environmental factor influencing ovothiol biosynthesis in some organisms. In the diatom Skeletonema marinoi, the expression of the ovoA gene was found to be upregulated by high sinusoidal light conditions, which mimic natural light fluctuations mdpi.comresearchgate.netnih.govnih.govscilit.com. This upregulation of ovoA expression under high light conditions was accompanied by increased levels of reactive oxygen species (ROS), nitric oxide, ovothiol, and glutathione (B108866) mdpi.comresearchgate.netnih.govnih.gov. This indicates that ovothiol biosynthesis is triggered by light stress, potentially as a defense mechanism against photo-induced oxidative damage mdpi.comresearchgate.netresearchgate.netnih.gov.
However, not all light conditions induce ovoA expression. Prolonged darkness or low sinusoidal light did not result in ovoA modulation in S. marinoi mdpi.comresearchgate.netnih.govnih.gov. Furthermore, unnatural conditions like continuous square-wave light, while inducing high oxidative stress and reducing cell growth, did not enhance ovoA gene expression mdpi.comresearchgate.netnih.govnih.gov. This suggests that the regulation of ovothiol biosynthesis in response to light is specific to certain light regimes, particularly those mimicking natural, fluctuating high light conditions mdpi.comresearchgate.netnih.gov.
The regulation of ovothiol biosynthesis by environmental factors like light and chemical stressors highlights its role in the organism's adaptive response to its surroundings mdpi.comunina.itresearchgate.netszn.itroyalsocietypublishing.orgresearchgate.netnih.gov.
Summary of Environmental Influence on ovoA Expression:
| Environmental Factor | Organism | Effect on ovoA Expression | Associated Condition |
| Metals (polluted seawater) | Paracentrotus lividus | Upregulation | Environmental stress, oxidative stress |
| Toxic algal blooms | Paracentrotus lividus | Upregulation | Environmental stress, oxidative stress |
| High sinusoidal light | Skeletonema marinoi | Upregulation | Light stress, oxidative stress |
| Prolonged darkness | Skeletonema marinoi | No modulation | Normal condition |
| Low sinusoidal light | Skeletonema marinoi | No modulation | Normal condition |
| Continuous square-wave light | Skeletonema marinoi | No enhancement | High oxidative stress |
| UVR | Nematostella vectensis | Regulation | Environmental exposure researchgate.netresearchgate.net |
Biological Functions and Physiological Significance of Ovothiol C
Role in Cellular Redox Homeostasis
Cellular redox homeostasis is critical for normal physiological function, and ovothiol C contributes significantly to maintaining this balance, particularly in marine environments where organisms may face oxidative stress. oup.comnih.gov
Interaction and Redox Exchange with Glutathione (B108866)
Ovothiols, including this compound, are involved in controlling the cellular redox balance through redox exchange with glutathione (GSH). researchgate.netmdpi.comnih.gov In sea urchin eggs, this compound is present at millimolar concentrations and can react with hydrogen peroxide, producing ovothiol disulfide. ebi.ac.uknih.gov This disulfide can then be reduced by glutathione, effectively acting as a non-enzymatic glutathione peroxidase system. nih.govnih.gov This interaction helps maintain ovothiol in its reduced, active state within cells. nih.gov The ability of ovothiols to carry out redox exchange with GSH is considered a key aspect of their role in cellular redox balance. nih.govroyalsocietypublishing.org
Direct Radical Scavenging Activities
Ovothiols are recognized as potent free radical scavengers. unina.itmdpi.comnih.gov Studies have shown that ovothiol A and related compounds can scavenge free radicals such as Fremy's salt and Banfield's radical more rapidly than glutathione. nih.gov Ovothiol A has also demonstrated efficiency in scavenging the tyrosyl radical, comparable to that of ascorbic acid and trolox. nih.gov The ovothiol model compound, 1,5-dimethyl-4-mercaptoimidazole (DMI), has been found to scavenge superoxide (B77818) with a rate constant similar to that of the reaction between superoxide and glutathione. nih.gov These findings suggest a direct role for ovothiols in scavenging various free radicals. nih.gov Research on 2-mercaptoimidazole, a compound related to natural ovothiols, also indicates powerful radical scavenging activity against hydroxyl and peroxyl radicals in both aqueous and lipid environments. researchgate.net
Peroxide Scavenging Mechanisms
This compound is particularly effective as a peroxide scavenger. unina.itfigshare.com In sea urchin eggs, this compound reacts directly with hydrogen peroxide (H₂O₂). ebi.ac.uknih.gov This reaction is crucial for preventing oxidative damage, especially during events like fertilization where an oxidative burst occurs. ebi.ac.uknih.gov Ovothiol's ability to consume H₂O₂ and be subsequently reduced by glutathione allows it to replace the function of glutathione peroxidase in sea urchin eggs, providing a principal mechanism for destroying H₂O₂ at concentrations produced during fertilization. ebi.ac.uknih.gov This peroxide scavenging ability is a key component of ovothiol's protective function against oxidative stress. oup.comnih.govnih.gov
Involvement in Reproductive and Developmental Biology
This compound and other ovothiols play vital roles in the reproductive and developmental processes of marine organisms, particularly in protecting vulnerable stages from oxidative damage and supporting proper development.
Protection of Gametes and Early Embryos Against Oxidative Burst at Fertilization
Ovothiols are produced in large amounts in sea urchin eggs and are critical for protecting them against the intense oxidative burst that occurs during fertilization. mdpi.comoup.comunina.itfigshare.comopen.ac.uknih.gov This oxidative burst involves the production of reactive oxygen species, such as hydrogen peroxide, which can be toxic. ebi.ac.uknih.gov this compound's ability to efficiently scavenge hydrogen peroxide helps to control its toxicity and prevent oxidative damage to the oocytes and early embryos. ebi.ac.uknih.gov This protective role is particularly important for organisms with external fertilization, like sea urchins, where gametes and developing embryos are exposed to environmental stressors in the seawater column. unina.itnih.gov The abundance of ovothiols in eggs is directly related to this protective function during fertilization. mdpi.comnih.gov
Influence on Gonadal Maturation and Differentiation
The presence and abundance of ovothiol in gonadal tissues suggest a role in reproductive processes. Studies in the sea urchin Paracentrotus lividus have shown high levels of ovothiol in ovaries at different stages of the reproductive cycle, with significantly lower levels detected in male gonads. uni.lu This differential distribution suggests that ovothiol may play a role in the maturation and differentiation of female gonads. uni.luinvivochem.cn In mussels (Mytilus galloprovincialis), while eggs are a primary source of ovothiol, gonadal tissues also contribute, with ovothiol and glutathione levels being comparable in gonads after spawning. uni.lu The transcription of the gene responsible for the initial step of ovothiol biosynthesis, ovoA, has been observed in the mantle (containing gonads) of both male and female mussels, with the highest transcription levels in the mantle. mdpi.com Although ovoA transcription levels in the mussel mantle did not significantly change throughout the reproductive cycle, the gene is widespread during sea urchin embryo development, preceding sexual differentiation and ovary formation. mdpi.com These findings collectively indicate a potential, albeit not fully elucidated, involvement of ovothiol in gonadal development and maturation, particularly in females.
Research findings on ovothiol and glutathione levels in gonadal tissues highlight the significant presence of these thiols in reproductive organs. The following table presents data on the levels of Ovothiol A (as reported in the source, representing a major ovothiol form) and Glutathione in the gonads and eggs of P. lividus and M. galloprovincialis:
| Species | Tissue/Stage | Ovothiol A (µg/mg dry weight) | Glutathione (µg/mg dry weight) | Ovothiol/Glutathione Ratio | Source |
| Paracentrotus lividus | Ovaries (various stages) | High abundance (specific values vary) | Not explicitly quantified in snippet | Not explicitly quantified in snippet | uni.lu |
| Paracentrotus lividus | Male Gonads | 0.45 ± 0.03 | 0.47 ± 0.07 | ~0.96 | uni.lu |
| Paracentrotus lividus | Eggs | High abundance (specific values vary) | Lower than ovothiol | ~4:1 | uni.lu |
| Mytilus galloprovincialis | Eggs | High abundance (specific values vary) | Lower than ovothiol | ~4:1 | uni.lu |
| Mytilus galloprovincialis | Gonads (non-spawned) | Not explicitly quantified in snippet | Not explicitly quantified in snippet | 1.91 ± 0.34 | uni.lu |
| Mytilus galloprovincialis | Gonads (after spawning) | Not explicitly quantified in snippet | Not explicitly quantified in snippet | 1.03 ± 0.11 | uni.lu |
| Mytilus galloprovialis | Mantle (Stage 4 oogenesis, polluted site) | Nearly twice the level in P. lividus mature ovaries | Not explicitly quantified in snippet | Not explicitly quantified in snippet | mdpi.com |
Note: Data extracted from text and figures in the cited sources. Specific numerical values for "High abundance" were not consistently provided in the snippets.
Adaptive Responses to Environmental Stressors
Ovothiols are well-established as protective agents against environmental stressors encountered by marine organisms in their challenging habitats. ingentaconnect.comuni.luuni.lu
Ovothiols play a crucial role in defending marine organisms against environmental pollutants and toxins, including metal ions. wikipedia.orguni.lu Their potent antioxidant properties allow them to scavenge reactive oxygen species (ROS) induced by these stressors. nih.govnih.gov Ovothiol can react rapidly with hydrogen peroxide, functioning as a non-enzymatic glutathione peroxidase system. nih.govuni.luuni.lu This protective mechanism is particularly important during vulnerable life stages, such as embryonic development. uni.lu Studies on sea urchin embryos have demonstrated that ovothiol provides defense against the toxicity of metals like copper, cadmium, and manganese. Exposure to metals and toxic algal blooms has been shown to upregulate the expression of the ovoA gene in sea urchin larvae, leading to increased ovothiol biosynthesis. Similarly, mussels collected from polluted areas exhibit mechanisms involving ovothiol and/or glutathione to counteract the altered redox state caused by contaminants. uni.lu
The role of ovothiol in maintaining cellular redox homeostasis extends to critical organelles like mitochondria. Research, particularly in diatoms, suggests that ovothiols may be crucial for maintaining mitochondrial redox balance. invivochem.cn The key enzyme in ovothiol biosynthesis, OvoA, has been found to localize in the mitochondria of diatoms. invivochem.cn Mitochondria are significant producers of ROS as by-products of cellular respiration, making the presence of a potent antioxidant like ovothiol in this compartment highly relevant for managing oxidative stress, particularly under high stress conditions. invivochem.cn In diatoms, the accumulation of ovothiol has been observed alongside a decrease in glutathione content, suggesting that ovothiol can function as an alternative antioxidant to glutathione in maintaining mitochondrial redox homeostasis. invivochem.cn
Defense Mechanisms Against Environmental Pollutants and Toxins
Other Proposed Biological Roles and Molecular Interactions
Beyond their established antioxidant and protective functions, ovothiols are being investigated for other potential biological roles and molecular interactions.
Emerging evidence suggests that ovothiols may act as pheromones and signaling molecules in marine organisms. ingentaconnect.comuni.luuni.luwikipedia.org Ovothiol A disulphide, for instance, has been proposed to function as a male pheromone during mating in the marine polychaete Platynereis dumerilii. Ovothiols may also serve as signaling agents in the glandular cells of polychaetes. Additionally, they have been implicated as signal molecules in pathways triggered by light in microalgae. These findings indicate a broader role for ovothiols in mediating communication and cellular responses in various marine species.
As thiol-containing molecules, ovothiols, including this compound, possess sulfhydryl groups that are known to have a high affinity for metals. This chemical property is relevant to their role in defense against metal toxicity, as thiols can bind to heavy metals, potentially facilitating their detoxification or reducing their harmful effects. While the general capacity of thiols to complex with metals is recognized, and ovothiols are known to protect against metal-induced oxidative stress uni.lu, specific detailed research focusing on the direct ligand properties of this compound for transition metals or its explicit mechanisms in metal detoxification beyond its antioxidant activity was not extensively detailed in the provided sources. However, the inherent chemical nature of this compound as a thiol suggests a potential for direct interaction with metal ions.
Comparative Antioxidant Efficacy of this compound (e.g., vs. Ergothioneine)
This compound, a sulfur-containing amino acid, is recognized for its potent antioxidant properties, which play a crucial role in protecting organisms, particularly marine invertebrates, from oxidative stress. Research indicates that this compound exhibits significant antioxidant activity, often demonstrating superior efficacy compared to other well-known antioxidants like ergothioneine (B1671048). oup.comnih.govacs.orgnih.gov
Studies have explored the chemical properties that contribute to the antioxidant power of this compound. The position of the thiol group on the imidazole (B134444) ring is a key factor, leading to a low pKa value. mdpi.comopen.ac.uk This low pKa suggests that the thiol group in this compound is more readily deprotonated at physiological pH compared to the thiol group in other compounds, including ergothioneine, which has a significantly higher pKa. oup.comsjtu.edu.cn This difference in acidity and reductive potential likely contributes to this compound's enhanced ability to counteract severe oxidative conditions. mdpi.com
Comparative analyses have specifically investigated the reactivity of this compound and ergothioneine towards various reactive oxygen species (ROS). One study highlighted that ovothiol is much more reactive toward peroxides than ergothioneine. oup.com This suggests a more efficient scavenging capacity for certain types of oxidants. Ovothiol can react with hydrogen peroxide faster than glutathione, forming ovothiol disulfide, which is then reduced by glutathione, acting as a non-enzymatic glutathione peroxidase system. nih.govmdpi.com
The ability of these heterocyclic thiols to act as antioxidants in biological systems is further demonstrated by their capacity to efficiently scavenge superoxide and linoleate (B1235992) peroxyl radicals. nih.gov Although ergothioneine is readily taken up by a specific transporter in mammals and retained in tissues, the evidence for its antioxidant activity being its principal function in vivo is considered weak by some researchers, despite being well-established in vitro. annualreviews.organnualreviews.org In contrast, the high abundance of ovothiols in environments facing significant oxidative stress, such as sea urchin eggs during fertilization, strongly supports their crucial protective role. nih.govmdpi.comopen.ac.uk
The regeneration of the reduced form of these antioxidants from their disulfide forms is also critical for sustained antioxidant activity. Computational studies have investigated the regeneration of ovothiol and ergothioneine by glutathione, indicating that glutathione should readily recycle both compounds from their oxidized states. acs.org
The differences in chemical structure, particularly the position of the sulfur atom on the imidazole ring, are believed to contribute to the distinct chemical and biological properties of ovothiol and ergothioneine, influencing their reactivity and ultimately their comparative antioxidant efficacy. sjtu.edu.cnnih.gov
Here is a summary of comparative antioxidant properties based on research findings:
| Property | This compound | Ergothioneine | Source(s) |
| Reactivity with Peroxides | Much more reactive | Less reactive | oup.com |
| pKa of Thiol Group | Low (e.g., ~1.4) | Significantly higher (> 10) | oup.comsjtu.edu.cn |
| Reductive Potential | Marked | High (E0' = -0.06 V) | mdpi.comsjtu.edu.cn |
| H₂O₂ Scavenging | Faster than glutathione | Scavenges H₂O₂ | nih.govmdpi.comnih.gov |
| Singlet Oxygen Scavenging | Efficient scavenger (implied by class) | Rapidly reacts | nih.govnih.gov |
| Superoxide Radical Scavenging | Efficient scavenger | Scavenges | nih.govnih.gov |
| Linoleate Peroxyl Radical Scavenging | Efficient scavenger | Not specifically mentioned in provided snippets | nih.gov |
| Metal Chelation | Not explicitly detailed in provided snippets | Chelates metal cations (e.g., Cu²⁺/Cu⁺) | nih.govfrontiersin.org |
Evolutionary Biology of Ovothiol Biosynthesis Pathways
Phylogenetic Analysis of OvoA and OvoB Enzymes
Phylogenetic studies of the key enzymes in ovothiol biosynthesis, OvoA and OvoB, have provided significant insights into the evolutionary history of this pathway. royalsocietypublishing.orgresearchgate.netoup.com
Phylogenetic analyses, supported by the conservation of intron positions, indicate a monophyletic origin for metazoan ovoA genes. royalsocietypublishing.orgresearchgate.netresearchgate.net This suggests that the ancestral ovoA gene was present in the latest common ancestor of Choanozoa, a group that includes the closest living relatives of animals. royalsocietypublishing.orgresearchgate.netnih.gov Following the radiation of Metazoa, the ovoA gene underwent molecular diversification. royalsocietypublishing.orgresearchgate.net Clade I OvoA sequences have been identified in some choanoflagellates, further supporting this ancient origin. royalsocietypublishing.orgresearchgate.net
Despite the ancient monophyletic origin of metazoan ovoA, there is evidence of secondary acquisition through horizontal gene transfer (HGT) in specific lineages. royalsocietypublishing.orgresearchgate.netnih.govnih.gov Notable instances include the hydrozoans and bdelloid rotifers. royalsocietypublishing.orgresearchgate.netnih.govnih.gov
In hydrozoans, the acquired ovoA genes show unusual gene architecture and sequence features, suggesting an exogenous origin. researchgate.netresearchgate.net Phylogenetic analysis indicates that the hydrozoan genes are closely related to sequences from the chromerid Vitrella brassicaformis, a photosynthetic protist that associates with corals. royalsocietypublishing.orgresearchgate.net This suggests that the HGT event in hydrozoans likely occurred from an ancestral chromerid or apicomplexan symbiont. royalsocietypublishing.orgresearchgate.net Interestingly, in hydrozoans, the ovoA gene appears to have fused with a gene encoding a -lyase domain, potentially pre-existing in the ancestral hydrozoan genome, resulting in a single transcript combining ovoB and ovoA coding regions in some species like Clytia hemisphaerica. royalsocietypublishing.orgoup.comopen.ac.uk
Bdelloid rotifers also possess horizontally transferred ovoA genes, likely acquired from Gammaproteobacteria. nih.gov These genes are typically intron-less, a characteristic feature of prokaryotic genes, which is consistent with their acquisition by HGT. researchgate.net
The distribution of ovoA genes across metazoans is patchy, marked by frequent lineage-specific gene loss events. royalsocietypublishing.orgresearchgate.netnih.gov While ovoA is highly conserved in many marine metazoans, including Porifera, Placozoa, Cnidaria (Anthozoa), protostomes (Annelida and Mollusca), and deuterostomes (Echinodermata and Hemichordata), it is absent in several major extant taxa. royalsocietypublishing.orgresearchgate.netresearchgate.net
Significant gene loss events have occurred, notably in Ecdysozoa (including arthropods like insects and nematodes) and vertebrates (specifically bony fish and tetrapods). mdpi.comnih.govnih.govresearchgate.net The absence of ovoA in these groups suggests that the ability to synthesize ovothiols has been lost independently multiple times throughout metazoan evolution. mdpi.comnih.gov The reasons for these losses are likely multifaceted, potentially related to massive genome reduction events or the evolution of alternative mechanisms for redox homeostasis. royalsocietypublishing.orgnih.govroyalsocietypublishing.org Despite the absence of the biosynthetic gene, some metazoans, including humans and freshwater fish, can accumulate ovothiol-related molecules like ergothioneine (B1671048), possibly through specific membrane transporters or dietary uptake. mdpi.comroyalsocietypublishing.orgmdpi.com
The presence of ovoA in marine arthropods, including copepods, decapods, and amphipods, has also been reported, with phylogenetic analysis suggesting a separation from other marine phyla and subsequent divergence. mdpi.comresearchgate.net
Instances of Horizontal Gene Transfer (HGT) in Specific Lineages
Evolutionary Pressures Driving Ovothiol Pathway Distribution and Diversification
The broad taxonomic spread and complex evolutionary history of the ovothiol biosynthesis pathway are likely the result of multiple independent factors and varying selective pressures across different lineages. royalsocietypublishing.org
Ovothiol biosynthesis, catalyzed by OvoA, requires oxygen. unina.itoup.com This suggests that the pathway's distribution, particularly its prevalence in marine aerobic Proteobacteria and organisms inhabiting oxygenated pelagic environments, is linked to adaptation to varying oxygen conditions in aquatic environments. researchgate.netoup.comnih.gov The ability to synthesize ovothiols may provide an adaptive advantage by helping organisms survive in light-exposed and highly oxygenated environments, potentially through their role in maintaining cellular redox homeostasis. researchgate.netnih.govoup.comnih.gov The occurrence of ovoA genes in organisms living under predominantly anaerobic conditions is intriguing and might suggest that the pathway can be active even at very low oxygen pressures, contributing to oxygen tolerance in these organisms. unina.it
Adaptation to Varying Oxygen Conditions in Aquatic Environments
Comparative Evolution with Related Thiol Biosynthesis Pathways (e.g., Ergothioneine)
The biosynthesis of ovothiols and ergothioneine involves distinct yet evolutionarily related enzymatic pathways. Both pathways utilize a unique trans-sulfuration strategy involving the insertion of a sulfur atom onto the imidazole (B134444) ring of histidine. royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net The key enzymes catalyzing this initial carbon-sulfur bond formation are sulfoxide (B87167) synthases: OvoA for ovothiol biosynthesis and EgtB (also known as Egt1 in some fungi) for ergothioneine biosynthesis. royalsocietypublishing.orgresearchgate.netnih.govcambridge.org
Detailed research findings highlight the evolutionary relationship between OvoA and EgtB. These enzymes share a similar central formyl-glycine (FGE)-sulfatase domain, although they differ in the regioselectivity of sulfur transfer to either the C2 or C5 position of histidine. royalsocietypublishing.org OvoA catalyzes the formation of a C-S bond at the C5 position, while EgtB facilitates the bond at the C2 position. oup.commdpi.com
The evolutionary history suggests that an ancestral gene duplication event of an ancient sulfoxide synthase with broad substrate promiscuity may have given rise to the more substrate-specific enzymes like EgtB and OvoA in primitive bacteria. oup.com The ergothioneine pathway subsequently spread in Archaea, fungi, and mycobacteria, while the ovothiol pathway evolved in other uni- and multicellular eukaryotes. oup.com
Further comparative analysis of the biosynthetic pathways reveals additional enzymatic differences. Ovothiol biosynthesis typically involves OvoA, a bifunctional enzyme with an N-terminal sulfoxide synthase domain and a C-terminal S-adenosyl methionine (SAM)-dependent methyltransferase domain, and a pyridoxal (B1214274) 5-phosphate (PLP)-dependent β-lyase (OvoB) that cleaves a sulfoxide intermediate. oup.comroyalsocietypublishing.orgunina.itnih.gov In contrast, the bacterial ergothioneine pathway in organisms like Mycobacterium smegmatis involves several enzymes: EgtD for histidine trimethylation, EgtB for C-S bond formation using γ-glutamylcysteine, EgtC for glutamic acid cleavage, and EgtE (a PLP-dependent C-S lyase) for the final step. oup.commdpi.comnih.gov Fungal ergothioneine biosynthesis involves Egt1 and Egt2 (an ortholog of EgtE). mdpi.commdpi.com
Phylogenetic analyses of OvoA and EgtB sequences support their divergent evolution from a common ancestor. The distribution of ovoA genes across microorganisms is complex, with evidence suggesting horizontal gene transfer events have played a role in its spread among bacteria and lower eukaryotes inhabiting diverse ecological niches. unina.it In metazoans, ovoA appears to have ancient monophyletic origins traceable to the last common ancestor of Choanozoa, although it has been lost in several lineages, including bony vertebrates. royalsocietypublishing.orgresearchgate.netresearchgate.net Interestingly, secondary acquisition of ovoA through horizontal gene transfer has been observed in organisms like hydrozoans and bdelloid rotifers, potentially through symbiotic relationships with bacteria. royalsocietypublishing.orgnih.govresearchgate.net
The distinct evolutionary trajectories and enzymatic machinery of the ovothiol and ergothioneine biosynthesis pathways are summarized in the table below, highlighting key differences in enzymes and substrates.
| Feature | Ovothiol Biosynthesis | Ergothioneine Biosynthesis (Bacterial) | Ergothioneine Biosynthesis (Fungal) |
| Key Sulfoxide Synthase | OvoA | EgtB | Egt1 |
| Sulfur Source | Cysteine | γ-Glutamylcysteine | Cysteine |
| Histidine Modification (Initial) | Unmodified Histidine | Nα-trimethyl-histidine (Hercynine) | Histidine (Trimethylation by Egt1) |
| C-S Bond Position | C5 of Imidazole Ring | C2 of Imidazole Ring | C2 of Imidazole Ring |
| Other Key Enzymes | OvoB (β-lyase), OvoA (Methyltransferase domain) | EgtD (Methyltransferase), EgtC, EgtE (C-S lyase) | Egt2 (C-S lyase) |
| Typical Organisms | Marine invertebrates, microalgae, bacteria, protozoans | Bacteria (e.g., Mycobacterium), Archaea | Fungi (e.g., Neurospora, Aspergillus) |
| Gene Distribution | Patchy, evidence of HGT royalsocietypublishing.orgnih.govresearchgate.netunina.it | Widespread in some bacterial/fungal lineages oup.comnih.gov | Widespread in most fungal phyla except Saccharomycotina nih.gov |
This comparative analysis underscores the complex evolutionary history of thiol biosynthesis pathways and the diversification of enzymatic strategies for incorporating sulfur into histidine derivatives, leading to compounds like ovothiol C and ergothioneine with important biological roles.
Advanced Methodologies and Future Research Directions in Ovothiol C Investigation
Genomic and Metagenomic Mining for Comprehensive Gene Distribution
Genomic and metagenomic mining are powerful tools for investigating the distribution and evolution of ovothiol biosynthetic pathways across diverse organisms. The discovery of ovothiol biosynthetic enzymes, specifically sulfoxide (B87167) synthase OvoA and β-lyase OvoB, has facilitated systematic investigations into ovothiol distribution and molecular diversification in nature. royalsocietypublishing.orgnih.gov
Studies have utilized sequence similarity searches for OvoA- and OvoB-like enzymes in public reference genomes to obtain an exhaustive picture of their distribution, particularly in bacteria. oup.com This mining has revealed that OvoA and OvoB are predominantly found in marine aerobic Proteobacteria, some of which engage in symbiotic or parasitic relationships. nih.gov Metagenomic data from resources like the Ocean Gene Atlas have shown the occurrence of ovothiol biosynthetic genes in Proteobacteria inhabiting a wide array of pelagic and highly oxygenated environments. nih.gov Genomic analysis has also traced the evolutionary history of ovothiol biosynthesis from marine bacteria to unicellular eukaryotes and metazoans. nih.gov Furthermore, genome and transcriptome mining, combined with biochemical analyses, have been employed to study the evolution and diversification of ovothiol biosynthesis in cnidarians, inferring gene loss and horizontal gene transfer events. nih.gov
Future research in this area will likely involve expanding these analyses to a broader range of environmental metagenomes and organismal genomes to identify novel ovothiol-producing species and understand the environmental factors driving the presence of these pathways. This could involve developing more sensitive search algorithms and utilizing advanced bioinformatics pipelines to identify divergent OvoA and OvoB homologs and potentially other enzymes involved in Ovothiol C-specific modifications, such as the methylation of the alpha-amino group. royalsocietypublishing.orgopen.ac.uk
Biochemical and Mechanistic Studies of Biosynthetic Enzymes
Detailed biochemical and mechanistic studies of the enzymes involved in this compound biosynthesis are crucial for understanding how these complex molecules are formed. The key enzyme in ovothiol biosynthesis is OvoA, a bifunctional enzyme that catalyzes the formation of a carbon-sulfur bond between cysteine and histidine. royalsocietypublishing.org This reaction involves an unprecedented oxidative C-S bond formation. royalsocietypublishing.orgnih.gov OvoA also catalyzes the methylation of the imidazole (B134444) ring of 5-thiohistidine. royalsocietypublishing.orgroyalsocietypublishing.orgmdpi.com Another enzyme, OvoB, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent lyase, is involved in cleaving a sulfoxide intermediate. royalsocietypublishing.orgroyalsocietypublishing.orgmdpi.com
In Vitro Reconstitution of Enzymatic Steps
In vitro reconstitution of the enzymatic steps involved in this compound biosynthesis allows researchers to study individual enzymes in isolation and understand their specific roles and requirements. This involves purifying the recombinant OvoA and OvoB enzymes and incubating them with their substrates (histidine, cysteine, oxygen, and S-adenosylmethionine for methylation) under controlled conditions.
Detailed Kinetic and Spectroscopic Analyses of OvoA
Detailed kinetic and spectroscopic analyses of OvoA are vital for understanding its catalytic mechanism. OvoA is a nonheme iron enzyme that catalyzes the oxidative coupling between cysteine and histidine. nih.govbu.edu Kinetic studies, such as measuring reaction rates and determining Michaelis-Menten parameters (kcat, KM), provide quantitative information about enzyme efficiency and substrate binding affinity. acs.orgnih.govsjtu.edu.cn For example, kinetic analyses using oxygen consumption assays have been used to determine parameters for OvoA from Hydrogenimonas thermophila (OvoATh2) using L-histidine and L-cysteine as substrates. acs.orgnih.govsjtu.edu.cn
| Substrate | KM (µM) | kcat, O2 (min-1) |
| L-Histidine | 585.1 ± 28.0 | 589.0 ± 3.5 |
| L-Cysteine | 278.6 ± 9.0 | - |
| L-Hercynine | 61.9 ± 3.5 | 127.2 ± 1.5 |
| L-Cysteine | 1860.0 ± 40.0 | - |
Note: KM for L-Cysteine is provided in µM for consistency, converted from mM where necessary. acs.orgnih.govsjtu.edu.cn
Spectroscopic techniques, such as Mössbauer spectroscopy and EPR spectroscopy, can probe the electronic structure and coordination environment of the nonheme iron center in OvoA, providing insights into the intermediates formed during catalysis, including potential high-valent iron-oxo species. researchgate.netrsc.org These studies have suggested that both cysteine and histidine bind to the iron center as monodentate ligands. researchgate.net Furthermore, spectroscopic characterization has indicated structural homogeneity at the iron center in the OvoA-cysteine-histidine complex. rsc.org Kinetic isotope effect (KIE) studies can also provide information about the rate-determining steps and transition states of the reaction. bu.edu
Structural Biology Approaches for Enzyme-Ligand Interactions and Catalytic Sites
Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable for determining the three-dimensional structures of OvoA and OvoB, providing detailed information about their active sites, substrate binding pockets, and interactions with ligands and cofactors.
The crystal structure of OvoA from Hydrogenimonas thermophila (OvoATh2) in complex with its substrates, L-histidine and L-cysteine, has been successfully determined at a resolution of 2.7 Å. acs.orgnih.govsjtu.edu.cnresearchgate.net This structure revealed that OvoATh2 contains two functional domains: a sulfatase domain at the N-terminus and a SAM-dependent methyltransferase domain at the C-terminus. acs.orgnih.govsjtu.edu.cnresearchgate.net The active site, located in the N-terminal domain, coordinates a metal center (cobalt was used in the reported crystal structure) with three histidine residues. acs.orgnih.govresearchgate.netresearchgate.net The structure also showed the binding orientation of L-cysteine and L-histidine within the active site. acs.orgnih.gov
Comparing the structure of OvoA with that of related enzymes, such as EgtB involved in ergothioneine (B1671048) biosynthesis, can highlight structural features that dictate the regioselectivity of sulfur incorporation. acs.orgnih.gov For instance, superimposition of OvoA and EgtB structures revealed differences in the orientation of the histidine imidazole ring in their respective substrate complexes. nih.gov
Future structural studies could aim to capture intermediate states of the enzymatic reaction to gain a step-by-step understanding of the catalytic mechanism. Co-crystallization or cryo-EM studies with substrate analogs or inhibitors could further illuminate enzyme-ligand interactions and inform the rational design of inhibitors or activators. Determining the structure of OvoB and any additional methyltransferases involved in this compound biosynthesis will provide a complete structural picture of the pathway.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the biosynthetic pathway of ovothiol C in marine organisms?
- Methodology : Use genomic mining to identify homologs of sulfoxide synthase (OvoA) and β-lactase (OvoB), key enzymes in ovothiol biosynthesis. Perform heterologous expression in model organisms (e.g., E. coli) and validate activity via LC-MS to detect intermediates like 5-histidylcysteine sulfoxide .
- Key Techniques : Phylogenetic analysis of OvoA/OvoB homologs, isotopic labeling (e.g., -cysteine) to track sulfur incorporation, and enzyme kinetics assays to measure catalytic efficiency .
Q. How can the structural diversity of this compound be characterized across species?
- Methodology : Combine X-ray crystallography (e.g., resolving OvoA•substrate co-crystal structures, PDB ID: 8KHQ) with NMR spectroscopy to analyze regioselectivity (δ- vs. ε-C-S bond formation) .
- Key Techniques : Cryo-EM for dynamic enzyme-substrate interactions, mutagenesis of catalytic residues (e.g., His304 in OvoATh2) to probe active-site flexibility .
Q. What in vitro assays are suitable for testing this compound’s antioxidant activity?
- Methodology : Use cell-free systems (e.g., HUVECs under oxidative stress) to measure reactive oxygen species (ROS) scavenging via fluorescent probes (e.g., DCFH-DA) and nitric oxide bioavailability via Griess assay .
- Key Techniques : Competitive inhibition studies with glutathione, thiol-specific reagents (e.g., DTNB) to quantify free sulfhydryl groups, and transcriptomic analysis of redox-sensitive genes (e.g., Nrf2) .
Advanced Research Questions
Q. How can enzyme engineering enhance the regioselectivity of this compound biosynthesis?
- Methodology : Apply directed evolution to OvoA homologs, screening mutants for δ-C-S vs. ε-C-S bond formation using high-throughput LC-MS. Validate structural changes via molecular dynamics simulations of substrate binding pockets .
- Key Techniques : Site-saturation mutagenesis of residues near the active site (e.g., Phe267 in OvoATh2), computational docking (e.g., AutoDock Vina) to predict substrate orientation .
Q. How do contradictory data on this compound’s dual roles in pro- and anti-oxidant signaling arise, and how can they be resolved?
- Methodology : Conduct dose-response studies in varying redox environments (e.g., hypoxia vs. hyperoxia) to identify concentration-dependent effects. Use redox proteomics to map thiol-disulfide exchange targets .
- Key Techniques : Single-cell RNA sequencing to assess heterogeneity in cellular responses, CRISPR-Cas9 knockout models to isolate ovothiol-specific pathways .
Q. What evolutionary mechanisms explain the horizontal transfer of this compound biosynthetic genes between marine bacteria and eukaryotes?
- Methodology : Perform comparative genomics on metagenomic datasets (e.g., Ocean Gene Atlas) to identify gene clusters in Proteobacteria symbionts. Use ancestral sequence reconstruction to trace OvoB gene transfer events (e.g., Bacteroidetes to Hydrozoa) .
- Key Techniques : Phylogenetic reconciliation with tools like NOTUNG, analysis of genomic islands for mobile genetic elements (e.g., transposases) .
Methodological Considerations for Data Interpretation
- Enzyme Promiscuity : Address conflicting activity reports (e.g., OvoATh2’s dual ovothiol/ergothioneine synthase activity) by comparing kinetic parameters () under standardized conditions .
- Therapeutic Potential : Prioritize in vivo models (e.g., zebrafish embryos) for this compound’s anti-inflammatory effects, ensuring dose optimization to avoid off-target redox imbalances .
Tables for Key Comparative Data
| Enzyme | Substrate Specificity | Catalytic Efficiency (, sM) | Reference |
|---|---|---|---|
| OvoATh2 (Ovothiol) | L-His, L-Cys | ||
| Egt1 (Ergothioneine) | γ-Glutamylcysteine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
